molecular formula C11H9BrFNO2S2 B14925067 N-(4-Bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

N-(4-Bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

Katalognummer: B14925067
Molekulargewicht: 350.2 g/mol
InChI-Schlüssel: WUPWKCOFVGBNFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a thiophene ring substituted with a fluorine atom and a sulfonamide group, along with a brominated methylphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Fluorination: The thiophene ring is then fluorinated at the 5-position using a suitable fluorinating agent.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

N~2~-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for developing new drugs.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.

Wirkmechanismus

The mechanism of action of N2-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or inhibition of growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-N-(2-methylphenyl)benzamide
  • 4-Bromo-N-(2-methylphenyl)benzenesulfonamide
  • N-(4-Bromo-2-methylphenyl)benzamide

Uniqueness

N~2~-(4-BROMO-2-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the presence of both a fluorinated thiophene ring and a brominated methylphenyl group. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Eigenschaften

Molekularformel

C11H9BrFNO2S2

Molekulargewicht

350.2 g/mol

IUPAC-Name

N-(4-bromo-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9BrFNO2S2/c1-7-6-8(12)2-3-9(7)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3

InChI-Schlüssel

WUPWKCOFVGBNFQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(S2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.